molecular formula C20H20ClN3O3S2 B2764441 (E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941893-02-3

(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No. B2764441
CAS RN: 941893-02-3
M. Wt: 449.97
InChI Key: RSHRQWMMRJDRAM-LSDHQDQOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzo[d]thiazole ring, and a 4-chlorophenylsulfonyl group. The exact structure can be confirmed using techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Scientific Research Applications

Alzheimer’s Disease Research

A series of N-substituted derivatives related to the given compound was synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds, through a series of chemical reactions, were aimed at inhibiting the acetyl cholinesterase enzyme, a target for Alzheimer's treatment. Their structural elucidation was confirmed by spectral analysis, and enzyme inhibition activity was screened, showcasing their potential as new drug candidates for Alzheimer's disease (Rehman et al., 2018).

Anticancer Agents

Derivatives similar to the mentioned compound have been synthesized and evaluated as anticancer agents. For instance, indapamide derivatives exhibited proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents. These compounds were also investigated for their ability to inhibit human carbonic anhydrase isoforms, which play a role in various physiological and pathological processes, including cancer (Yılmaz et al., 2015).

Antibacterial and Antifungal Research

Compounds bearing structural similarities have been synthesized and screened for their antibacterial and antifungal activities. These studies aim at discovering new therapeutic agents against various pathogens. The structural variations in these compounds have been explored to understand their antimicrobial efficacy better, contributing to the development of new antimicrobial drugs (Iqbal et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-23-17-4-2-3-5-18(17)28-20(23)22-19(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHRQWMMRJDRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

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